Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester
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Overview
Description
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester is a chemical compound with the molecular formula C7H15NO3. This compound is part of the carbamate family, which are esters of carbamic acid. It is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester can be synthesized through the reaction of ethyl chloroformate with tert-butylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester undergoes various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, (1,1-dimethylethoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits enzymes critical for the survival of pests.
Comparison with Similar Compounds
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester can be compared with other carbamate esters such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl carbamate: Similar but lacks the tert-butyl group.
Phenyl carbamate: Contains a phenyl group instead of an ethyl group.
Uniqueness
The presence of the tert-butyl group in this compound provides it with unique steric and electronic properties, making it distinct from other carbamate esters. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable in specific applications.
Properties
IUPAC Name |
ethyl N-[(2-methylpropan-2-yl)oxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5-10-6(9)8-11-7(2,3)4/h5H2,1-4H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQITWTMKJHBBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449139 |
Source
|
Record name | Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-29-7 |
Source
|
Record name | Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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